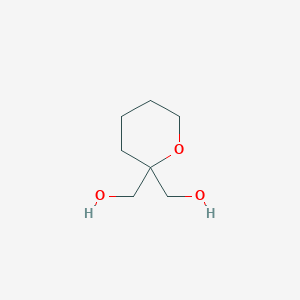

2,2-Bis-(hydroxymethyl)-tetrahydropyran

Description

Contextualization within Heterocyclic Oxygen-Containing Compounds

Heterocyclic compounds containing oxygen are fundamental building blocks in organic chemistry, with the tetrahydropyran (B127337) (THP) ring system being a prevalent structural motif. nih.gov THP is a saturated six-membered ring composed of five carbon atoms and one oxygen atom. wikipedia.org This structural unit is found in a vast array of naturally occurring products, most notably in pyranose sugars like glucose. wikipedia.org The stability and conformational properties of the THP ring make it a valuable scaffold in the synthesis of complex molecules and materials. The presence of hydroxyl groups on the tetrahydropyran ring, creating tetrahydropyran-based diols, further enhances their utility by providing reactive sites for various chemical transformations. These diols are key intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. The strategic placement of hydroxyl groups on the THP ring allows for the construction of intricate three-dimensional structures with specific stereochemistry, which is often crucial for their biological activity or material properties.

Significance of Geminal-Diol Motifs in Organic Chemistry

A geminal diol, or gem-diol, is a functional group characterized by two hydroxyl (-OH) groups attached to the same carbon atom. fiveable.meucla.edu This structural feature is often considered an intermediate in the hydration of carbonyl compounds, such as aldehydes and ketones, a reversible process where water adds across the carbon-oxygen double bond. fiveable.mewikipedia.orglibretexts.org While many simple geminal diols are unstable and readily dehydrate back to the corresponding carbonyl compound, their stability can be significantly influenced by the electronic effects of neighboring substituents. wikipedia.orglibretexts.orgpearson.com Electron-withdrawing groups, for instance, can stabilize the gem-diol form. wikipedia.orglibretexts.org The geminal diol motif is a key transient species in numerous organic reactions, including ester hydrolysis and the reduction of carbonyls. fiveable.me In the context of 2,2-Bis-(hydroxymethyl)-tetrahydropyran, the two hydroxymethyl groups are attached to the same carbon atom of the tetrahydropyran ring, presenting a unique structural feature that is not a true geminal diol but a related 1,1-disubstituted pattern that imparts specific chemical properties and reactivity.

Overview of this compound within the Scope of Researchable Chemical Entities

This compound is a specific diol derivative of tetrahydropyran that has garnered interest in various fields of chemical research. Its structure, featuring a tetrahydropyran ring with two hydroxymethyl groups attached to the C2 position, makes it a valuable building block for the synthesis of more complex molecules. This compound serves as a precursor in the development of new polymers, resins, and other materials. Research into this and similar structures, such as 2,2-bis(hydroxymethyl)propionic acid, highlights the utility of such diols in creating hyperbranched polymers and dendrimers. chemicalbook.comsigmaaldrich.com The presence of two primary alcohol functionalities allows for a range of chemical modifications, making it a versatile component in organic synthesis and materials science.

Chemical and Physical Properties of this compound

The properties of this compound are not as extensively documented in readily available literature as some more common chemicals. However, by examining related structures and general principles of organic chemistry, we can infer some of its key characteristics. For comparison, the properties of the parent compound, tetrahydropyran, and a related monosubstituted derivative, tetrahydropyran-2-methanol, are provided.

Table 1: Physical and Chemical Properties of Tetrahydropyran and Related Compounds

| Property | Tetrahydropyran | Tetrahydropyran-2-methanol |

|---|---|---|

| Molecular Formula | C₅H₁₀O wikipedia.org | C₆H₁₂O₂ sigmaaldrich.com |

| Molar Mass | 86.13 g/mol wikipedia.org | 116.16 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid wikipedia.org | Colorless liquid nih.gov |

| Boiling Point | 88 °C wikipedia.org | 187 °C sigmaaldrich.com |

| Density | 0.880 g/cm³ wikipedia.org | 1.027 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | 1.458 at 20 °C sigmaaldrich.com |

| CAS Number | 142-68-7 wikipedia.org | 100-72-1 sigmaaldrich.com |

Synthesis of this compound

The synthesis of tetrahydropyran derivatives can be achieved through various synthetic routes. Common methods for forming the tetrahydropyran ring include:

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. researchgate.net

Intramolecular Hydroalkoxylation: The intramolecular addition of an alcohol to an alkene, often catalyzed by transition metals like platinum or gold, can form the tetrahydropyran ring. organic-chemistry.org

Hetero-Diels-Alder Reaction: A powerful tool for constructing six-membered heterocyclic rings, this reaction can be used to synthesize substituted tetrahydropyranones. nih.gov

Oxidative Cyclization: The use of oxidizing agents like ruthenium(VIII) can facilitate the cyclization of dienes to form tetrahydrofuran (B95107) and tetrahydropyran rings. researchgate.net

While a specific, detailed synthesis for this compound is not prominently described, a plausible approach could involve the cyclization of appropriate precursors. For instance, a TiCl₄- or SnCl₄-promoted cyclization of homoallylic alcohols with malonaldehyde bis(dimethylacetal) has been used to afford bis(2-tetrahydropyranyl)methane derivatives, which are structurally related. rsc.org Another potential route could involve modifications of a pre-formed tetrahydropyran ring, such as the functionalization of a suitable starting material at the C2 position.

Applications in Scientific Research

The unique structure of this compound makes it a valuable monomer in polymer chemistry. The two primary hydroxyl groups can participate in polymerization reactions to form polyesters, polyurethanes, and polyethers. The incorporation of the tetrahydropyran ring into the polymer backbone can influence the material's properties, such as its thermal stability, solubility, and mechanical strength.

The field of materials science also benefits from such diols. For example, 2,2-bis(hydroxymethyl)propionic acid, a structurally analogous compound, is widely used in the synthesis of water-based polyurethane dispersions, where it acts as an internal emulsifier. chemicalbook.com It is also a key building block for creating highly branched polymers known as dendrimers, which have applications in drug delivery and other biomedical fields. sigmaaldrich.com By analogy, this compound could be explored for similar applications, potentially offering new material properties due to the presence of the tetrahydropyran ring.

Structure

3D Structure

Properties

CAS No. |

85373-58-6 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

[2-(hydroxymethyl)oxan-2-yl]methanol |

InChI |

InChI=1S/C7H14O3/c8-5-7(6-9)3-1-2-4-10-7/h8-9H,1-6H2 |

InChI Key |

FZXBUTYKROASFB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Bis Hydroxymethyl Tetrahydropyran

Retrosynthetic Analysis and Potential Precursors

A retrosynthetic analysis of 2,2-Bis-(hydroxymethyl)-tetrahydropyran reveals several potential disconnection points, leading to a variety of plausible precursors. The most evident disconnection involves the two C-C bonds of the hydroxymethyl groups, suggesting a precursor with a carbonyl group or a related functional group at the C2 position that can be elaborated.

One primary retrosynthetic approach involves the disconnection of the two hydroxymethyl groups, leading back to a tetrahydropyran-2-carboxylic acid ester or a related derivative. This precursor could then be subjected to reduction to furnish the target diol. This strategy is attractive due to the relative accessibility of substituted tetrahydropyran (B127337) precursors.

Another viable retrosynthetic pathway involves the formation of the tetrahydropyran ring itself as a key step. This could be achieved through a Prins-type cyclization of a homoallylic alcohol with a suitable C1 electrophile that can be converted to the geminal diol functionality. For instance, a reaction with a protected formaldehyde (B43269) equivalent could lead to a precursor that, upon deprotection and further functionalization, yields the target molecule.

A third approach considers the formation of the geminal dihydroxymethyl group from a lactone precursor. Cleavage of the ester bond in a δ-valerolactone derivative substituted at the α-position could potentially lead to an acyclic intermediate that can be cyclized to form the desired tetrahydropyran ring.

Based on these analyses, several key precursors can be identified:

Tetrahydropyran-2,2-dicarboxylic acid esters: These compounds offer a direct route to the target molecule via reduction of the ester functionalities.

δ-Lactones (e.g., δ-valerolactone): These can serve as starting materials for the introduction of the C2 substituents prior to or concurrently with ring modification.

Homoallylic alcohols (e.g., pent-4-en-1-ol): These are crucial starting materials for Prins cyclization reactions to construct the tetrahydropyran ring.

Dihydropyran derivatives: Catalytic hydrogenation of suitably substituted dihydropyrans can provide a straightforward route to the saturated tetrahydropyran core.

Conventional Synthetic Routes

Conventional synthetic approaches to this compound typically involve multi-step sequences that focus on the sequential construction of the tetrahydropyran core and the introduction of the geminal dihydroxymethyl groups.

Multi-step Organic Transformations Leading to the Tetrahydropyran Core

The construction of the tetrahydropyran ring is a well-established area of organic synthesis, with several reliable methods available. One of the most prominent methods is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.govwikipedia.org For the synthesis of the tetrahydropyran core of the target molecule, pent-4-en-1-ol could react with a suitable carbonyl compound. The reaction proceeds through an oxocarbenium ion intermediate, which is then attacked by the alkene to form the six-membered ring. wikipedia.org

Another widely used method is the intramolecular Williamson ether synthesis . This involves the cyclization of a δ-halohydrin or a related substrate with a leaving group at the 5-position and a hydroxyl group at the 1-position. While effective, this method requires the pre-functionalization of the acyclic precursor.

Oxa-Michael additions also provide a powerful tool for the synthesis of tetrahydropyran rings. This reaction involves the intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone or ester. The stereochemical outcome of the cyclization can often be controlled by the reaction conditions and the nature of the substrate.

Strategies for Introduction of Gemini Hydroxymethyl Functionalities

The introduction of the 2,2-bis(hydroxymethyl) moiety is the most challenging aspect of the synthesis. Several strategies can be envisioned, often starting from a precursor with a functional group at the C2 position that can be elaborated.

One potential route starts with a tetrahydropyran-2-one (δ-valerolactone) derivative. The α-position of the lactone can be functionalized twice, for instance, through sequential alkylation reactions. A more direct approach would involve the reaction of the lactone enolate with two equivalents of formaldehyde. Subsequent reduction of the lactone carbonyl would then yield the desired diol.

Alternatively, a tetrahydropyran-2-carboxylic acid ester can serve as a precursor. Conversion of the ester to an aldehyde would allow for a subsequent reaction with a suitable C1 nucleophile, such as the anion of formaldehyde dimethyl acetal (B89532), followed by reduction. A more direct approach involves the reduction of a diethyl tetrahydropyran-2,2-dicarboxylate precursor. This dicarboxylate can be synthesized, for example, by the Michael addition of diethyl malonate to an appropriate α,β-unsaturated precursor followed by cyclization. The reduction of the two ester groups to the corresponding primary alcohols can be achieved using strong reducing agents like lithium aluminum hydride.

A plausible synthetic sequence is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Michael Addition | Acrolein, Diethyl malonate | Diethyl 2-(3-oxopropyl)malonate |

| 2 | Reduction & Cyclization | Sodium borohydride, then acid | Diethyl tetrahydropyran-2,2-dicarboxylate |

| 3 | Reduction | Lithium aluminum hydride | This compound |

Catalytic Approaches in Synthesis

Catalytic methods offer more efficient and atom-economical alternatives to stoichiometric reactions for the synthesis of this compound. These approaches can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for Ring Formation and Functionalization

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild reaction conditions. nih.gov In the context of synthesizing the target molecule, homogeneous catalysts can be employed for both the formation of the tetrahydropyran ring and the introduction of the functional groups.

The Prins cyclization to form the tetrahydropyran ring can be catalyzed by a variety of Lewis and Brønsted acids. nih.govnih.govacs.org For instance, catalysts based on indium, bismuth, or scandium have been shown to be effective. nih.gov The use of chiral catalysts can also enable enantioselective cyclizations, which would be relevant for the synthesis of chiral derivatives of the target molecule.

For the introduction of the hydroxymethyl groups, transition metal-catalyzed hydroxymethylation reactions are of great interest. While typically applied to aromatic systems, developments in C-H activation could potentially allow for the direct hydroxymethylation of a tetrahydropyran precursor.

A catalytic approach to a precursor like tetrahydropyran-2,2-dicarboxylic acid could involve a palladium-catalyzed carbonylation of a suitable dihaloether. Subsequent catalytic hydrogenation of the ester groups would then yield the final product.

Heterogeneous Catalysis in Hydroxylation Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. mdpi.com These catalysts are particularly relevant for hydrogenation and oxidation reactions.

The reduction of a dihydropyran-2,2-dicarboxylic acid ester to the corresponding tetrahydropyran derivative can be achieved through catalytic hydrogenation over a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel. This step would saturate the double bond within the ring.

The subsequent reduction of the ester groups to the diol can also be accomplished using heterogeneous catalysts under high pressure and temperature. Catalysts based on copper chromite or ruthenium have been shown to be effective for the hydrogenation of esters to alcohols. researchgate.net

A potential route involving heterogeneous catalysis is the selective hydrogenation of a furan-based precursor. For example, the catalytic hydrogenation of a suitably substituted dihydropyran, which could be derived from a biomass source, could provide a green and sustainable route to the tetrahydropyran core. Subsequent functionalization at the C2 position would then lead to the target molecule.

Furthermore, heterogeneous catalysts are widely used in dihydroxylation reactions of alkenes. While not directly applicable to the synthesis of the geminal diol, this methodology could be used to introduce hydroxyl groups at other positions of the tetrahydropyran ring if desired. Osmium tetroxide immobilized on a solid support is a well-known heterogeneous catalyst for syn-dihydroxylation. frontiersin.org

Principles of Green Chemistry in Synthesis Optimization

The synthesis of this compound, while not extensively detailed in publicly available literature, can be hypothetically approached through established organic reactions. The application of green chemistry principles to these potential synthetic routes is crucial for developing a sustainable manufacturing process. Two plausible, though not yet documented, pathways include a crossed Cannizzaro reaction and the reduction of a dicarboxylic acid ester.

A potential route involves the crossed Cannizzaro reaction of 2-formyltetrahydropyran with formaldehyde in the presence of a strong base. In this reaction, formaldehyde is oxidized to formic acid, while 2-formyltetrahydropyran is reduced to the corresponding alcohol, this compound. This method's viability hinges on the selective reduction of the tetrahydropyran aldehyde.

Another conceivable approach is the reduction of a diethyl tetrahydropyran-2,2-dicarboxylate. This dicarboxylate, upon treatment with a suitable reducing agent, would yield the target diol. The efficiency and environmental impact of this method are largely dependent on the choice of reducing agent and the reaction conditions.

Sustainable Feedstock Utilization and Biomass-Derived Precursors

A cornerstone of green chemistry is the use of renewable resources as starting materials. For the synthesis of this compound, this involves sourcing the necessary precursors from biomass.

Formaldehyde , a key reagent in the proposed crossed Cannizzaro reaction, is conventionally produced from methanol (B129727), which can be derived from natural gas. However, more sustainable routes are being explored, including the production of bio-methanol from biomass gasification. Furthermore, research is ongoing into the direct synthesis of formaldehyde from biomass-derived compounds.

The precursor 2-formyltetrahydropyran can potentially be synthesized from biomass-derived furfural (B47365). Furfural is readily obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. The conversion of furfural to 2-formyltetrahydropyran would likely involve several steps, including hydrogenation and ring rearrangement, and represents an active area of research in biorefinery.

For the dicarboxylate reduction pathway, tetrahydropyran-2,2-dicarboxylic acid or its esters are the key intermediates. While direct synthesis from biomass is not established, it could conceivably be derived from biomass-based platform chemicals through a series of catalytic transformations.

The following table summarizes potential biomass-derived precursors for the synthesis of this compound.

| Precursor | Potential Biomass Source | Conversion Pathway |

| Formaldehyde | Lignocellulosic Biomass | Gasification to syngas, then methanol synthesis, followed by oxidation. |

| 2-Formyltetrahydropyran | Lignocellulosic Biomass (Hemicellulose) | Dehydration of pentoses to furfural, followed by selective hydrogenation and rearrangement. |

| Diethyl tetrahydropyran-2,2-dicarboxylate | Biomass-derived platform chemicals | Multi-step synthesis involving C-C bond formation and cyclization. |

This table presents plausible but not yet commercially established routes from biomass to the specified precursors.

Solvent Selection and Waste Minimization Strategies

The choice of solvent and the implementation of waste reduction strategies are critical for minimizing the environmental footprint of a chemical process.

Solvent Selection:

Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives.

For the Crossed Cannizzaro Reaction: This reaction is typically performed in a concentrated aqueous base, making water the solvent. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Solvent-free approaches for the Cannizzaro reaction, using techniques like grinding, have also been reported, which would further enhance the green credentials of the synthesis. ajgreenchem.com

For the Reduction of Dicarboxylic Esters: The reduction of esters often employs ethereal solvents like tetrahydrofuran (B95107) (THF). Greener alternatives to THF include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has a more favorable environmental profile. researchgate.net The use of biocatalysis for ester reduction could also enable the use of aqueous media.

The following table provides a comparison of solvents for the proposed synthetic steps.

| Reaction Step | Conventional Solvent | Greener Alternative(s) | Rationale for Greener Choice |

| Crossed Cannizzaro Reaction | Water | Solvent-free (grinding) | Eliminates solvent use entirely, reducing waste and energy for removal. |

| Ester Reduction | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Water (with biocatalysis) | 2-MeTHF is bio-derived and has lower environmental impact. Water is the greenest solvent. |

Waste Minimization:

Reducing waste at its source is a fundamental principle of green chemistry. Several strategies can be applied to the synthesis of this compound.

Atom Economy: The crossed Cannizzaro reaction, while potentially useful, has an inherent limitation in atom economy as one of the aldehyde reactants is oxidized to a carboxylic acid salt, which is a byproduct. The advantage of the crossed version is that a less valuable aldehyde (formaldehyde) can be sacrificed to convert a more valuable aldehyde into the desired alcohol, potentially leading to a higher yield of the target product. libretexts.org The reduction of a dicarboxylate, on the other hand, can have a high atom economy, as all the atoms of the starting material are incorporated into the final product, with the waste generated primarily from the reducing agent and solvent.

Catalysis: Employing catalytic methods over stoichiometric reagents can significantly reduce waste. For the reduction of the dicarboxylate, catalytic hydrogenation would be a greener alternative to the use of metal hydride reagents, as it generates less inorganic waste.

Process Optimization: Careful control of reaction conditions such as temperature, pressure, and reaction time can maximize the yield of the desired product and minimize the formation of byproducts.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild reaction conditions, often in aqueous media, thereby minimizing waste and energy consumption. Biocatalytic reduction of dicarboxylic esters to diols is an area of active research. beilstein-journals.orgnih.gov

By integrating these green chemistry principles into the synthetic design, the production of this compound can be shifted towards a more sustainable and environmentally responsible process.

Chemical Reactivity and Derivatization Pathways of 2,2 Bis Hydroxymethyl Tetrahydropyran

Reactivity of the Primary Hydroxyl Groups

The presence of two primary hydroxyl (-CH₂OH) groups makes 2,2-Bis-(hydroxymethyl)-tetrahydropyran a versatile building block in polymer chemistry and organic synthesis. These groups readily undergo reactions typical of primary alcohols, allowing for the synthesis of a wide array of derivatives.

Esterification Reactions and Their Applications

The primary hydroxyl groups of this compound can be readily esterified with various carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reactivity is fundamental to its use as a monomer in the synthesis of polyesters. For instance, it can be reacted with dicarboxylic acids or their derivatives to produce linear or cross-linked polyester (B1180765) networks. google.com These polyesters find applications in coatings, adhesives, and as biodegradable materials. researchgate.netrsc.org

The synthesis of hyperbranched polyesters and dendrimers is a significant application of the esterification of molecules with similar diol structures, such as 2,2-bis(hydroxymethyl)propionic acid. researchgate.netresearchgate.net This suggests that this compound could also serve as a core or branching unit in the creation of complex, highly branched polymer architectures.

Table 1: Examples of Esterification Reactions

| Reactant | Product | Catalyst/Conditions | Application |

| Dicarboxylic Acid | Polyester | Acid catalyst, heat | Coatings, Adhesives |

| Acid Chloride | Diester | Base (e.g., pyridine) | Plasticizers |

| Acetic Anhydride (B1165640) | Diacetate | Acid or base catalyst | Intermediate for further synthesis |

Etherification and Acetylation Processes

Etherification of the hydroxyl groups can be achieved through various methods, including the Williamson ether synthesis. youtube.com This involves deprotonating the hydroxyl groups with a strong base to form alkoxides, which then react with alkyl halides to form ethers. youtube.com Another approach is the acid-catalyzed dehydration of the alcohol, though this is generally more suitable for producing symmetric ethers. youtube.com These ether derivatives can exhibit altered solubility and reactivity profiles compared to the parent diol.

Acetylation, a specific type of esterification using acetic anhydride or acetyl chloride, is a common method to protect the hydroxyl groups during multi-step syntheses or to modify the properties of the final product. pw.edu.pl The resulting diacetate derivative is generally less polar and more soluble in organic solvents.

Oxidation and Reduction Chemistry of the Hydroxyl Moieties

The primary hydroxyl groups of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the hydroxyls to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of the corresponding dicarboxylic acid.

Conversely, while the hydroxyl groups themselves are not reducible, their derivatives can be. For instance, if the hydroxyls are first converted to tosylates or mesylates (good leaving groups), they can then be reduced to methyl groups using a reducing agent like lithium aluminum hydride.

Reactivity and Stability of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is a saturated heterocyclic ether, which is generally stable under many reaction conditions. wikipedia.orgdrugbank.com Its stability is a key feature in its use as a structural motif in various chemical applications.

Ring-Opening Reactions and Associated Mechanisms

Under most conditions, the tetrahydropyran ring is quite stable and resistant to cleavage. However, ring-opening can be induced under specific and often harsh conditions. Strong Lewis acids can coordinate to the ring oxygen, weakening the C-O bonds and making them susceptible to nucleophilic attack, which can lead to ring cleavage. researchgate.net Some ring-opening reactions of tetrahydropyran derivatives have been promoted by reagents like samarium(II) iodide. researchgate.net The mechanism often involves the formation of an oxonium ion intermediate, which is then attacked by a nucleophile. researchgate.net

It is important to note that the presence of the bis(hydroxymethyl) groups at the 2-position may influence the ring's susceptibility to opening compared to the unsubstituted tetrahydropyran.

Chemical Stability under Varying Reaction Conditions

The tetrahydropyran ring system exhibits good stability across a range of pH conditions. It is generally stable to bases and nucleophiles. While strong acids can promote ring-opening, it is relatively stable in the presence of weaker acids. youtube.com This stability allows for a wide variety of chemical transformations to be performed on the hydroxymethyl side chains without affecting the integrity of the heterocyclic ring. wikipedia.org

Table 2: Stability of the Tetrahydropyran Ring

| Condition | Stability | Notes |

| Basic (e.g., NaOH) | High | The ether linkage is resistant to cleavage by bases. |

| Acidic (e.g., HCl) | Moderate to Low | Strong acids can catalyze ring-opening reactions. youtube.com |

| Oxidizing Agents | High | The saturated C-O bonds are generally resistant to oxidation. |

| Reducing Agents | High | The ring is stable to common reducing agents like LiAlH₄. |

| Thermal | Good | Expected to be stable at moderate temperatures. doi.org |

Formation of Cyclic Derivatives and Functionalized Adducts

The proximate positioning of the two hydroxymethyl groups in this compound makes it an ideal substrate for the formation of cyclic structures. These reactions typically involve the simultaneous participation of both hydroxyl functions, leading to the generation of new ring systems fused to the parent tetrahydropyran core.

Synthesis of Cyclic Carbonates and Cyclic Acetals

The reaction of this compound with appropriate reagents can readily yield six-membered cyclic carbonates and acetals. These transformations are of significant interest as the resulting products can find applications as monomers for polymerization, intermediates in organic synthesis, and as components in various materials.

Cyclic Carbonates:

The synthesis of cyclic carbonates from diols is a well-established transformation, often utilizing carbon dioxide (CO2) as a green and renewable C1 feedstock. While direct literature on the carbonation of this compound is not prevalent, the reactivity can be inferred from studies on analogous 1,3-diols. Generally, the reaction involves the activation of the diol followed by nucleophilic attack on a carbonyl source.

Several methodologies have been developed for the synthesis of cyclic carbonates from diols, which are applicable to this compound. One common approach involves the use of phosgene (B1210022) or its derivatives, though these are highly toxic. Greener alternatives have been extensively explored. For instance, the direct carboxylation of diols with CO2 can be achieved using various catalytic systems. bath.ac.ukscispace.comrsc.orgmdpi.com N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the formation of cyclic carbonates from diols in the presence of an alkyl halide and a base like cesium carbonate. rsc.orgresearchgate.net Another efficient method involves a one-pot synthesis using tosyl chloride and mild bases under an atmosphere of CO2 at ambient temperature. bath.ac.ukscispace.com

The general reaction for the formation of the cyclic carbonate of this compound can be depicted as follows:

Reaction of this compound with a carbonyl source to form a cyclic carbonate.

A hypothetical reaction data table for the synthesis of the cyclic carbonate derivative is presented below, based on general findings for similar diols.

| Catalyst System | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiazolium-derived NHC / Cs2CO3 | CO2 (1 atm), Alkyl Halide | DMF | 90 | Good | rsc.orgresearchgate.net |

| TsCl / NEt3 | CO2 (1 atm) | Acetonitrile | Room Temp. | High | bath.ac.ukscispace.com |

Cyclic Acetals:

The formation of cyclic acetals from this compound involves the reaction of the diol with an aldehyde or a ketone in the presence of an acid catalyst. This reaction is a standard method for the protection of 1,3-diols and for the synthesis of 1,3-dioxane (B1201747) rings. The resulting cyclic acetals can be used as intermediates in the synthesis of more complex molecules.

A variety of aldehydes and ketones can be employed in this reaction, leading to a wide range of substituted cyclic acetals. The choice of catalyst is crucial, with common options including mineral acids, p-toluenesulfonic acid (p-TsOH), and Lewis acids. The reaction is typically carried out with the removal of water to drive the equilibrium towards the product side.

The general reaction for the formation of a cyclic acetal (B89532) from this compound is shown below:

Reaction of this compound with an aldehyde or ketone to form a cyclic acetal.

A summary of typical reaction conditions for cyclic acetal formation from diols is provided in the table below.

| Carbonyl Compound | Catalyst | Solvent | Conditions | Reference |

| Aldehyde/Ketone | Acid Catalyst (e.g., p-TsOH) | Toluene | Dean-Stark trap | General Knowledge |

| Aldehyde/Ketone | Lewis Acid (e.g., InCl3) | Dichloromethane | Room Temperature | General Knowledge |

Design and Preparation of Spirocompounds Incorporating the Tetrahydropyran Ring

The structure of this compound also lends itself to the synthesis of spirocompounds, where a second ring system shares the C2 carbon of the tetrahydropyran ring. The formation of spiroketals is a particularly relevant pathway.

Spiroketals can be prepared through various synthetic strategies. One common method involves the acid-catalyzed reaction of a diol with a ketone. In the context of this compound, this would involve reaction with a suitable diketone or a keto-aldehyde to form a bis-spiroketal system.

Another approach to spiroketals involves the intramolecular cyclization of a hydroxyketone precursor. While this would require prior modification of this compound, it represents a viable synthetic route. For instance, oxidation of one of the hydroxymethyl groups to an aldehyde, followed by the addition of a Grignard reagent and subsequent oxidation, could generate a suitable keto-alcohol precursor for spirocyclization.

The synthesis of spirocompounds from tetrahydropyran derivatives has been reported, often involving the formation of a spiroketal moiety. researchgate.net For example, the oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran ring is a known method to access spiroketals. researchgate.net While this specific approach is not directly applicable to this compound without prior modification, it highlights the general propensity of tetrahydropyran systems to form spirocyclic structures.

A general representation for the formation of a spiroketal from this compound and a ketone is shown below:

Reaction of this compound with a ketone to form a spiroketal.

The development of new pesticides has seen a rise in the exploration of spiro derivatives due to their unique structures and mechanisms of action.

This compound: A Versatile Building Block in Advanced Materials and Organic Synthesis

The chemical compound this compound is a notable diol that has garnered significant interest in the fields of polymer science and fine chemical synthesis. Its unique cyclic structure, containing two primary hydroxyl groups, makes it a valuable precursor for a range of advanced materials and complex organic molecules. This article explores the multifaceted applications of this compound, focusing on its role as a monomer for polymer production and as an intermediate in sophisticated organic synthesis.

Applications As a Versatile Building Block in Advanced Materials and Organic Synthesis

Contribution to Supramolecular Chemistry and Materials

The molecular architecture of this compound, featuring a stable heterocyclic core and two primary hydroxyl groups, makes it a compelling building block in the realm of supramolecular chemistry. This field of chemistry focuses on chemical systems made up of a discrete number of assembled molecular subunits or components. nih.gov The forces responsible for the spatial organization of these systems are intermolecular forces, such as hydrogen bonding and van der Waals forces. nih.gov The specific arrangement of its functional groups allows for the formation of intricate, non-covalent assemblies, leading to materials with emergent properties.

Formation of Host-Guest Systems and Inclusion Complexes

Host-guest chemistry involves the creation of complexes between a large "host" molecule and a smaller "guest" molecule or ion. researchgate.net These complexes are held together by non-covalent interactions. The tetrahydropyran ring of this compound can act as a guest, fitting into the hydrophobic cavities of various host molecules.

One notable class of hosts is cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. researchgate.net The formation of inclusion complexes with cyclodextrins can enhance the solubility and bioavailability of guest molecules. nih.gov While direct studies on the inclusion of this compound itself are not extensively documented, research on analogous structures like tetrahydropyran and its derivatives provides insight into this potential. For instance, tetrahydropyran is known to form inclusion complexes with host systems. researchgate.net

The hydroxyl groups of this compound can also participate in hydrogen bonding with the host, further stabilizing the complex. The ability of guests to be released from these complexes in a controlled manner is a key area of application. researchgate.net

Derivatives of this compound have been employed in the creation of more complex supramolecular structures like bolaamphiphiles. These are amphiphilic molecules with hydrophilic groups at both ends of a hydrophobic spacer. nih.govnih.gov In this context, the tetrahydropyran diol serves as a polar head group. These bolaamphiphiles can self-assemble in aqueous solutions to form vesicles, nanotubes, and other organized structures, driven by both hydrophobic interactions and the hydrogen-bonding capabilities of the hydroxyl groups.

Table 1: Examples of Host-Guest Systems and Self-Assembling Structures

| Host/System Type | Guest/Component | Resulting Supramolecular Structure | Driving Forces | Potential Applications |

| Cyclodextrins | Tetrahydropyran derivatives | Inclusion Complex | Hydrophobic interactions, Hydrogen bonding | Drug delivery, Enhanced solubility |

| Self-Assembly | Bolaamphiphiles with tetrahydropyran diol head groups | Vesicles, Nanotubes, Helical Ribbons | Hydrophobic interactions, Hydrogen bonding | Encapsulation, Materials science |

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures. nih.govnih.gov MOFs are formed by the coordination of metal ions or clusters with organic ligands, while COFs are constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov

The diol functionality of this compound and its derivatives makes them suitable candidates for incorporation into these frameworks. The hydroxyl groups can be functionalized, for example, into carboxylic acids, which can then act as linkers to coordinate with metal centers in the formation of MOFs. researchgate.net

The non-planar and rigid nature of the tetrahydropyran ring can influence the resulting topology of the framework, potentially leading to novel structures with unique pore environments. researchgate.net The inherent chirality of this compound can also be transferred to the framework, creating chiral pores that could be utilized for enantioselective separations or catalysis.

While the direct use of this compound in prominent MOFs and COFs is still an emerging area, the use of sugar-derived and other bio-based molecules is gaining traction for creating more sustainable and functional porous materials. researchgate.net Computational studies have suggested that diols like this compound could lead to the formation of 3D COFs with chiral pore environments.

Table 2: Potential of this compound in Porous Frameworks

| Framework Type | Role of this compound derivative | Potential Structural Features | Potential Applications |

| MOFs | Dicarboxylic acid linker | Chiral, open framework | Catalysis, Gas separation, Sensing |

| COFs | Diol building block (computational) | 3D porous structure, Chiral pores | Enantioselective applications |

Computational and Theoretical Investigations of 2,2 Bis Hydroxymethyl Tetrahydropyran

Reactivity Descriptors and Reaction Mechanism Modeling

Application of Conceptual Density Functional Theory (CDFT) for Reactive Site Prediction

Should relevant research on 2,2-Bis-(hydroxymethyl)-tetrahydropyran become available in the future, the generation of the requested article would be possible.

Future Research Directions and Perspectives for 2,2 Bis Hydroxymethyl Tetrahydropyran

Exploration of Novel and Efficient Synthetic Routes

The development of commercially viable and environmentally benign synthetic pathways is the foundational step toward unlocking the potential of 2,2-Bis-(hydroxymethyl)-tetrahydropyran. Current literature on tetrahydropyran (B127337) synthesis offers several general methodologies that could be adapted and optimized for this specific target. organic-chemistry.org Future research should concentrate on overcoming the challenges associated with controlling substitution at the C2 position to yield the desired geminal diol structure.

Promising avenues for synthetic exploration include:

Modified Prins-Type Cyclizations: The Prins reaction, which involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing tetrahydropyran rings. organic-chemistry.org Research could focus on using a protected dihydroxyacetone equivalent as the carbonyl component, followed by cyclization and deprotection. The key challenge lies in controlling the reaction to favor the formation of the tetrahydropyran ring over other potential side products.

Double-Grignard Addition to Dihydropyran-2-carboxylic Esters: A potential route could involve the synthesis of a suitable dihydropyran precursor, such as an ester of 3,4-dihydro-2H-pyran-2-carboxylic acid. A double-Grignard addition of a hydroxymethyl synthon (e.g., from a protected formaldehyde (B43269) equivalent) could theoretically yield the target diol after hydrolysis.

Catalytic Hydrogenation of Furan-Based Precursors: The catalytic conversion of biomass-derived furans is a cornerstone of green chemistry. A multi-step pathway starting from a suitable furan (B31954) derivative, involving ring expansion and subsequent functional group manipulation, could be envisioned. For instance, a process analogous to the synthesis of tetrahydropyran from tetrahydrofurfuryl alcohol might be adapted. uva.es

Oxidative Cyclization of Acyclic Diene Precursors: Methodologies involving the oxidative cyclization of 1,6-dienes to form 2,6-disubstituted tetrahydropyran-diols have been reported. msu.edu A tailored acyclic diene could potentially be designed to favor the formation of the 2,2-disubstituted isomer under specific catalytic conditions.

The table below outlines potential synthetic strategies and the key research challenges that need to be addressed.

| Synthetic Strategy | Precursors | Key Research Challenges |

| Modified Prins Cyclization | Homoallylic alcohol, Dihydroxyacetone equivalent | Catalyst selection, Reaction condition optimization to control regioselectivity |

| Double-Grignard Addition | Dihydropyran-2-carboxylic ester, Hydroxymethyl-Grignard reagent | Stability of the Grignard reagent, Control of addition stoichiometry |

| Catalytic Hydrogenation | Substituted furan derivative | Multi-step synthesis, Catalyst development for ring expansion and reduction |

| Oxidative Cyclization | Custom-synthesized 1,6-diene | Diene synthesis, Control of stereochemistry and regioselectivity during cyclization |

Advanced Applications in Sustainable Materials Science

The presence of two primary hydroxyl groups in a stable heterocyclic scaffold makes this compound an attractive building block, or monomer, for a new generation of sustainable polymers. Its structure suggests it could impart unique properties to polyesters, polyurethanes, and resins.

Future research in this area should focus on:

Polyester (B1180765) and Copolyester Synthesis: The diol functionality allows for straightforward polycondensation reactions with various dicarboxylic acids (such as succinic acid, adipic acid, or bio-based furan-2,5-dicarboxylic acid) to produce novel polyesters. Research should investigate the thermal properties, biodegradability, and mechanical strength of these polymers. The incorporation of the tetrahydropyran ring is expected to enhance the rigidity and potentially the glass transition temperature of the resulting polyester compared to linear aliphatic analogues.

Polyurethane Production: As a diol, it can react with diisocyanates to form polyurethanes. The rigid cyclic structure of the monomer could lead to polyurethanes with high hardness and thermal stability, making them suitable for coatings, foams, and elastomers.

Development of Cross-linked Resins: The two hydroxyl groups can be functionalized to introduce other reactive moieties, such as acrylates or epoxides. These functionalized monomers could then be used to create highly cross-linked thermosetting resins for applications in composites, adhesives, and coatings, offering a potentially bio-based alternative to existing petroleum-derived resins.

The following table summarizes the potential polymer types and the projected properties that warrant investigation.

| Polymer Type | Co-monomers | Potential Properties and Research Focus |

| Polyesters | Dicarboxylic acids (e.g., Succinic acid, Adipic acid) | Enhanced thermal stability, Biodegradability, Mechanical properties |

| Polyurethanes | Diisocyanates (e.g., MDI, TDI) | Hardness, Thermal resistance, Elasticity for foams and elastomers |

| Thermosetting Resins | Acrylates, Epoxides (after functionalization) | Cross-linking density, Adhesion strength, Chemical resistance for coatings |

Potential Expansion into Emerging Fields of Chemical Research

Beyond polymer science, the unique structure of this compound opens doors to other specialized areas of chemical research. The combination of a hydrophilic diol function with a relatively non-polar tetrahydropyran ring suggests amphiphilic properties that could be exploited.

Future investigations could explore:

Surfactant and Emulsifier Development: By selectively functionalizing one of the hydroxyl groups with a long alkyl chain, non-ionic surfactants could be created. The balance between the hydrophilic diol head and the hydrophobic tail, along with the cyclic ether structure, could lead to novel emulsifying agents with applications in cosmetics, food science, and formulation chemistry.

Pharmaceutical and Drug Delivery Scaffolds: The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceuticals. nih.govacs.org The diol functionality of this compound provides convenient handles for attaching drug molecules or for building more complex, biologically active structures. Its potential use as a scaffold for creating new chemical entities for drug discovery is a promising long-term research goal.

Niche Chemical Intermediates: The compound could serve as a precursor for the synthesis of other specialized molecules. For example, oxidation of the hydroxyl groups could yield the corresponding dialdehyde (B1249045) or dicarboxylic acid, which are themselves valuable building blocks. Ring-opening reactions could also lead to functionalized acyclic compounds that are otherwise difficult to synthesize.

The table below details prospective emerging applications and the rationale for their exploration.

| Emerging Field | Rationale and Research Direction |

| Surfactant Chemistry | Amphiphilic nature after monofunctionalization; investigation of surface tension reduction and emulsification properties. |

| Medicinal Chemistry | Tetrahydropyran as a privileged scaffold; use as a building block for novel drug candidates or drug delivery systems. |

| Specialty Chemicals | Versatile intermediate for synthesizing unique dialdehydes, dicarboxylic acids, or ring-opened products. |

Q & A

Q. Optimization Tips :

- Anhydrous conditions are critical for reduction steps to avoid side reactions with moisture.

- Temperature control (0–25°C) during oxidation prevents over-oxidation to carboxylic acids .

How do stereochemical challenges influence the synthesis of this compound derivatives?

Advanced Research Focus

The tetrahydropyran ring’s chair conformation and axial/equatorial hydroxyl group orientation significantly impact reactivity and regioselectivity. For example:

- Crystal Structure Insights : X-ray crystallography reveals that bulky substituents favor equatorial positions to minimize steric hindrance, affecting nucleophilic attack sites .

- Chiral Resolutions : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic methods can resolve enantiomers in asymmetric syntheses .

Q. Methodological Recommendation :

- Employ NMR (¹H and ¹³C) to monitor stereochemical outcomes during ring-opening or functionalization steps .

How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points) of this compound?

Data Contradiction Analysis

Discrepancies may arise from:

Q. Resolution Strategy :

- Cross-reference with authoritative databases like NIST Chemistry WebBook for validated thermochemical data .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Experimental Design

- Hazard Mitigation :

- Eye Protection : Full-face shields and goggles are mandatory due to GHS Category 1 eye irritation risks .

- Ventilation : Use fume hoods to limit inhalation exposure (GHS Category 3 respiratory irritation) .

- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using silica gel .

Q. Emergency Protocols :

- Immediate eye rinsing with saline solution for 15+ minutes if exposed .

What mechanistic insights explain the oxidation behavior of this compound?

Q. Advanced Reaction Analysis

- Acidic vs. Basic Conditions :

- In acidic media (e.g., H₂SO₄), oxidation favors ketone formation via a carbocation intermediate.

- Basic conditions (e.g., NaOH) promote hydroxyl group deprotonation, leading to carboxylate salts .

- Radical Pathways : UV light initiation can generate alkoxy radicals, enabling C–H bond functionalization .

Q. Validation Tools :

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Analytical Methodology

- NMR : ¹H NMR identifies hydroxyl proton environments (δ 1.5–2.5 ppm for axial vs. equatorial CH₂ groups) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., C₇H₁₂O₂: 128.17 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.